5'-DMTr-dG(iBu)-Methyl phosphonamidite

Oligonucleotide Synthesis Solid-Phase Chemistry Process Optimization

Standard cyanoethyl phosphoramidites yield anionic, nuclease-sensitive oligonucleotides-limiting in vivo therapeutic utility. This dG methylphosphonamidite monomer produces a non-ionic backbone. • Confers nuclease resistance: t1/2 β = 24-35 min (mouse), Vd = 4.8 mL【Local Differentiation Evidence†L5-L8】 • Enables passive cellular uptake-eliminates transfection reagents【Local Differentiation Evidence†L9-L10】 • Predictable synthesis: 6-min coupling for CMO run scheduling & cost quoting【Local Differentiation Evidence†L11-L13】

Molecular Formula C42H53N6O7P
Molecular Weight 784.9 g/mol
Cat. No. B12391031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-DMTr-dG(iBu)-Methyl phosphonamidite
Molecular FormulaC42H53N6O7P
Molecular Weight784.9 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(C)N(C(C)C)C(C)C
InChIInChI=1S/C42H53N6O7P/c1-26(2)39(49)45-41-44-38-37(40(50)46-41)43-25-47(38)36-23-34(55-56(9)48(27(3)4)28(5)6)35(54-36)24-53-42(29-13-11-10-12-14-29,30-15-19-32(51-7)20-16-30)31-17-21-33(52-8)22-18-31/h10-22,25-28,34-36H,23-24H2,1-9H3,(H2,44,45,46,49,50)/t34?,35-,36-,56?/m1/s1
InChIKeyVJGRTTBMQFZSFY-PALWVQLQSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-DMTr-dG(iBu)-Methyl Phosphonamidite: Specs & Procurement


5'-DMTr-dG(iBu)-Methyl phosphonamidite is a specialized nucleoside monomer utilized in solid-phase oligonucleotide synthesis to introduce methylphosphonate internucleotide linkages . This compound incorporates a 5'-O-dimethoxytrityl (DMTr) protecting group for controlled chain extension, an N2-isobutyryl (iBu) protected guanine base to prevent side reactions, and a reactive methyl phosphonamidite moiety at the 3'-position. Upon activation, it facilitates the formation of a non-ionic methylphosphonate backbone, which is chemically and functionally distinct from the anionic phosphodiester backbone produced by standard cyanoethyl (CE) phosphoramidites [1].

5'-DMTr-dG(iBu)-Methyl Phosphonamidite: Why It's Irreplaceable


Substituting 5'-DMTr-dG(iBu)-Methyl phosphonamidite with a standard cyanoethyl (CE) phosphoramidite results in fundamentally different oligonucleotide products. While CE phosphoramidites yield anionic phosphodiester backbones, methyl phosphonamidites produce non-ionic methylphosphonate linkages . This structural difference dictates the biophysical and pharmacological properties of the final oligonucleotide. The absence of a negative charge in methylphosphonate backbones confers enhanced resistance to nucleolytic degradation and alters cellular uptake mechanisms, properties not achievable with standard phosphoramidites [1]. Consequently, generic substitution would lead to a product with distinct stability and bioavailability profiles, rendering it unsuitable for applications requiring the unique characteristics of methylphosphonate oligonucleotides.

5'-DMTr-dG(iBu)-Methyl Phosphonamidite: Quantified Differentiation


Extended Coupling Time Requirement

Methyl phosphonamidites require a longer coupling time to achieve acceptable stepwise yields compared to standard CE phosphoramidites. A direct head-to-head comparison of automated synthesis protocols shows that while standard amidites complete coupling in approximately 2 minutes, methyl phosphonamidites require a 6-minute coupling step [1]. This threefold increase in reaction time is a critical parameter for procurement and process planning, as it directly impacts synthesizer throughput and overall production efficiency.

Oligonucleotide Synthesis Solid-Phase Chemistry Process Optimization

Distinct In Vivo Pharmacokinetics

Oligonucleotides synthesized using 5'-DMTr-dG(iBu)-Methyl phosphonamidite exhibit a distinct pharmacokinetic profile in vivo compared to those made with standard CE phosphoramidites. In a cross-study comparable analysis of 15-mer oligonucleotides in nude mice, methylphosphonate (MP) oligomers demonstrated a volume of distribution (Vd) of 4.8 ml and a biphasic plasma elimination profile with a terminal half-life (t1/2 β) of 24-35 minutes [1]. In contrast, phosphorothioate (PS) oligomers, a common alternative, showed a Vd of 6.3 ml, while phosphorodithioate (PS2) oligomers had a Vd of 3.2 ml. This quantitative data provides a clear basis for selecting the appropriate monomer based on the desired tissue distribution and clearance kinetics of the final therapeutic candidate.

Antisense Therapeutics Pharmacokinetics Drug Delivery

Enhanced Nuclease Resistance

The non-ionic methylphosphonate internucleotide linkage, produced exclusively via methyl phosphonamidites, confers substantial resistance to enzymatic degradation. This is a class-level inference based on the established biochemical properties of methylphosphonate (MP) oligonucleotides. While standard phosphodiester oligonucleotides are rapidly degraded by nucleases with half-lives on the order of minutes in biological fluids, MP oligonucleotides demonstrate significantly prolonged stability [1]. This resistance is attributed to the inability of nucleases to effectively hydrolyze the non-ionic methylphosphonate bond .

Nuclease Resistance Oligonucleotide Stability Antisense

Applications of 5'-DMTr-dG(iBu)-Methyl Phosphonamidite


Nuclease-Resistant ASO Synthesis

Researchers developing antisense therapeutics require oligonucleotides that can withstand degradation by serum nucleases. The use of 5'-DMTr-dG(iBu)-Methyl phosphonamidite enables the synthesis of methylphosphonate-modified ASOs with significantly enhanced stability [1]. The quantified difference in pharmacokinetic profile and distribution (Vd = 4.8 ml, t1/2 β = 24-35 min in mice) provides a data-driven basis for selecting this chemistry over phosphorothioate or unmodified backbones for specific in vivo applications [2].

Uncharged Probes for Cellular Uptake

The non-ionic nature of the methylphosphonate backbone, derived from methyl phosphonamidite monomers, facilitates passive cellular uptake without the need for transfection reagents [1]. This property makes it an ideal choice for synthesizing fluorescently labeled probes or functional oligonucleotides intended for direct cellular delivery, enabling studies on intracellular trafficking, gene expression modulation, and target engagement in live cells where standard anionic oligonucleotides would require complex delivery formulations.

Large-Scale Production of Modified Oligonucleotides

For contract manufacturing organizations (CMOs) and core facilities engaged in high-throughput oligonucleotide synthesis, understanding the process parameters is critical. The documented 6-minute coupling time for methyl phosphonamidites, compared to 2 minutes for standard amidites, is a key factor for scheduling instrument runs, optimizing reagent usage, and accurately quoting production costs [2]. This quantitative data allows for precise operational planning and informed procurement of the correct monomer for large-scale projects.

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